![molecular formula C9H6Br2S B1410688 7-Bromo-2-(bromomethyl)benzo[b]thiophene CAS No. 1858242-32-6](/img/structure/B1410688.png)
7-Bromo-2-(bromomethyl)benzo[b]thiophene
Overview
Description
Scientific Research Applications
Synthesis of Benzo[b]thiophene Derivatives
Research has explored the synthesis of various benzo[b]thiophene derivatives, which are closely related to 7-Bromo-2-(bromomethyl)benzo[b]thiophene. For instance, Chapman et al. (1973) developed methods for preparing dialkylaminomethyl-5-methoxybenzo[b]thiophens from bromomethyl compounds and secondary amines. These methods include converting bromomethyl compounds into nitriles and then reducing them to specific benzo[b]thienyl derivatives (Chapman et al., 1973).
Chemical Reactions and Derivative Formation
Chapman et al. (1972) also studied 3-Bromomethyl-7-chlorobenzo[b]thiophen's conversion into various amino-, guanidino-, and ureido-compounds. They highlighted the transformation of 7-chloro-3-methylbenzo[b]thiophen into 7-hydroxy- and 7-mercapto-derivatives (Chapman et al., 1972).
Fluorescent Derivatives
Venanzi et al. (2005) synthesized fluorescent derivatives of benzo[b]thiophene, demonstrating the photophysical behavior of these compounds in acetonitrile. They showed that electronic distribution and intramolecular charge transfer interactions play a significant role in determining the excited-state relaxation pathway of these derivatives (Venanzi et al., 2005).
Synthesis of 2-Substituted Benzo[b]thiophenes
Sun et al. (2011) presented a copper-catalyzed thiolation annulation reaction, which is a method to prepare a variety of 2-substituted benzo[b]thiophenes. They utilized 2-bromo alkynylbenzenes and sodium sulfide for this synthesis, highlighting its effectiveness in moderate to good yields (Sun et al., 2011).
Application in Antimycotic Agents
Nussbaumer et al. (1991) explored the use of benzo[b]thiophene analogues in the creation of allylamine antimycotic agents. They investigated derivatives with the side chain at various positions and observed enhanced activity against Candida albicans in specific substitution patterns (Nussbaumer et al., 1991).
Mechanism of Action
Target of Action
It is known that benzo[b]thiophene, a similar compound, is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole . These drugs target various enzymes and receptors in the body, suggesting that 7-Bromo-2-(bromomethyl)benzo[b]thiophene may have similar targets.
Mode of Action
It is known to undergo suzuki-miyaura reactions , which are a type of cross-coupling reaction used to form carbon-carbon bonds. This suggests that 7-Bromo-2-(bromomethyl)benzo[b]thiophene may interact with its targets by forming covalent bonds, leading to changes in the targets’ structure and function.
Biochemical Pathways
Benzo[b]thiophene is a component of several pharmaceutical drugs, which are known to interact with various biochemical pathways related to inflammation, bone health, and fungal infections .
Pharmacokinetics
It is known that similar compounds exhibit high gastrointestinal absorption and are permeable to the blood-brain barrier . These properties can significantly impact the bioavailability of 7-Bromo-2-(bromomethyl)benzo[b]thiophene.
Result of Action
Based on its structural similarity to benzo[b]thiophene, it can be inferred that it may have similar effects, such as modulating enzyme activity or receptor binding .
properties
IUPAC Name |
7-bromo-2-(bromomethyl)-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2S/c10-5-7-4-6-2-1-3-8(11)9(6)12-7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOGIRNEDFXWCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-(bromomethyl)benzo[b]thiophene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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